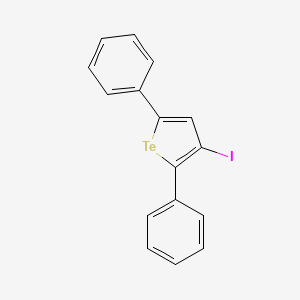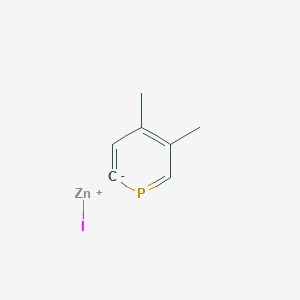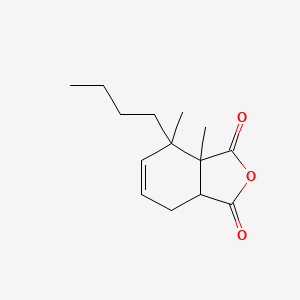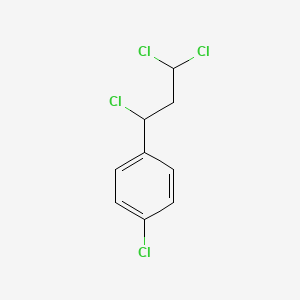
1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide is a chemical compound that belongs to the family of indocarbocyanine dyes. This compound is known for its lipophilic properties and is often used as a fluorescent tracer in various scientific applications. Its unique structure allows it to embed in lipid bilayers, making it highly useful in biological and medical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide typically involves the reaction of 2,3,3-trimethylindolenine with 1-iodohexadecane under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the compound meets the required standards for scientific research and industrial applications .
化学反応の分析
Types of Reactions
1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, resulting in the formation of oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions result in oxidized or reduced forms of the compound .
科学的研究の応用
1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent tracer to study the behavior of lipids and other molecules in various chemical environments.
Biology: Employed in cell biology to label and track the movement of lipids and proteins within cells.
Medicine: Utilized in medical imaging techniques to visualize and study the structure and function of biological tissues.
作用機序
The mechanism of action of 1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide involves its ability to embed in lipid bilayers due to its lipophilic nature. Once embedded, the compound exhibits strong fluorescence, allowing researchers to visualize and track the movement of lipids and other molecules within biological systems. The molecular targets and pathways involved include lipid membranes and associated proteins .
類似化合物との比較
Similar Compounds
1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindocarbocyanine Perchlorate (DiI): Another indocarbocyanine dye used as a fluorescent tracer.
1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindodicarbocyanine Perchlorate (DiD): Similar to DiI but with different spectral properties.
1,1’-Dioctadecyl-3,3,3’,3’-Tetramethylindotricarbocyanine Iodide (DiR): Another related dye with unique fluorescence characteristics
Uniqueness
1-(16-Iodohexadecyl)-2,3,3-trimethyl-3H-indol-1-ium iodide is unique due to its specific structure, which includes a long alkyl chain and an iodine atom. This structure provides distinct lipophilic and fluorescent properties, making it highly effective for use in various scientific research applications. Its ability to embed in lipid bilayers and exhibit strong fluorescence sets it apart from other similar compounds .
特性
CAS番号 |
142315-21-7 |
|---|---|
分子式 |
C27H45I2N |
分子量 |
637.5 g/mol |
IUPAC名 |
1-(16-iodohexadecyl)-2,3,3-trimethylindol-1-ium;iodide |
InChI |
InChI=1S/C27H45IN.HI/c1-24-27(2,3)25-20-16-17-21-26(25)29(24)23-19-15-13-11-9-7-5-4-6-8-10-12-14-18-22-28;/h16-17,20-21H,4-15,18-19,22-23H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
AAFDWOXGEOLLPJ-UHFFFAOYSA-M |
正規SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCCCCCCCCCCCCCI.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol](/img/structure/B12558427.png)
![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)



![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)
